6-chloro-2-(methylthio)-N-(tetrahydrofuran-2-ylmethyl)pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-2-(methylthio)-N-(tetrahydrofuran-2-ylmethyl)pyrimidin-4-amine is a synthetic organic compound belonging to the pyrimidine family This compound is characterized by a pyrimidine ring substituted with a chlorine atom at the 6-position, a methylthio group at the 2-position, and an N-(tetrahydrofuran-2-ylmethyl) group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-(methylthio)-N-(tetrahydrofuran-2-ylmethyl)pyrimidin-4-amine typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Thiomethylation: The methylthio group is introduced at the 2-position using methylthiolating agents like methylthiol or dimethyl disulfide in the presence of a base.
N-Alkylation: The N-(tetrahydrofuran-2-ylmethyl) group is introduced via an alkylation reaction using tetrahydrofuran-2-ylmethyl halide in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactions, automated synthesis, and the use of industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) with hydrogen gas (H₂).
Substitution: The chlorine atom at the 6-position can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form corresponding substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperoxybenzoic acid (m-CPBA)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂)
Substitution: Amines, thiols, bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted pyrimidine derivatives
Scientific Research Applications
6-chloro-2-(methylthio)-N-(tetrahydrofuran-2-ylmethyl)pyrimidin-4-amine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: It may be used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-chloro-2-(methylthio)-N-(tetrahydrofuran-2-ylmethyl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and methylthio groups can enhance binding affinity and specificity to these targets, potentially inhibiting or modulating their activity. The tetrahydrofuran-2-ylmethyl group may improve the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
6-chloro-2-(methylthio)pyrimidin-4-amine: Lacks the N-(tetrahydrofuran-2-ylmethyl) group, which may affect its solubility and bioavailability.
2-(methylthio)-N-(tetrahydrofuran-2-ylmethyl)pyrimidin-4-amine: Lacks the chlorine atom, which may reduce its binding affinity to certain targets.
6-chloro-N-(tetrahydrofuran-2-ylmethyl)pyrimidin-4-amine: Lacks the methylthio group, which may affect its reactivity and interaction with biological targets.
Uniqueness
The unique combination of the chlorine, methylthio, and N-(tetrahydrofuran-2-ylmethyl) groups in 6-chloro-2-(methylthio)-N-(tetrahydrofuran-2-ylmethyl)pyrimidin-4-amine provides a distinct profile in terms of reactivity, binding affinity, and solubility, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
6-chloro-2-methylsulfanyl-N-(oxolan-2-ylmethyl)pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3OS/c1-16-10-13-8(11)5-9(14-10)12-6-7-3-2-4-15-7/h5,7H,2-4,6H2,1H3,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEQSNAKXLHBAAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=N1)Cl)NCC2CCCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.